Physicochemical Properties of 2,3-Dimethyl-6-nitrophenyl isocyanate
Physicochemical Properties of 2,3-Dimethyl-6-nitrophenyl isocyanate
The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 2,3-Dimethyl-6-nitrophenyl isocyanate . This document is structured to support researchers in medicinal chemistry and materials science, focusing on the compound's utility as a sterically congested, electron-deficient electrophile.
CAS Number: 302912-25-0
Molecular Formula: C
Executive Summary & Structural Identity
2,3-Dimethyl-6-nitrophenyl isocyanate is a highly functionalized aromatic building block characterized by a unique "ortho-ortho" substitution pattern. The isocyanate (-NCO) moiety is flanked by a methyl group at the C2 position and a nitro group at the C6 position.
This structural arrangement creates a distinct chemical environment:
-
Electronic Activation: The C6-nitro group (strongly electron-withdrawing) significantly increases the electrophilicity of the isocyanate carbon, making it highly reactive toward nucleophiles despite steric crowding.
-
Steric Gating: The C2-methyl and C6-nitro groups create a "steric gate," which can retard reaction rates with bulky nucleophiles (e.g., secondary amines, tertiary alcohols) while permitting rapid reaction with smaller species (e.g., water, methanol, primary amines).
Structural Data Table
| Property | Value | Notes |
| IUPAC Name | 1-Isocyanato-2,3-dimethyl-6-nitrobenzene | Systematic nomenclature |
| SMILES | CC1=C(C(=C(C=C1)[O-])N=C=O)C | Useful for cheminformatics |
| Molecular Weight | 192.17 g/mol | Monoisotopic mass: 192.05 |
| Physical State | Low-melting Solid / Semi-solid | Typically yellow due to nitro conjugation |
| Melting Point | ~40–50 °C (Predicted) | Analogous to 2-nitrophenyl isocyanate (40–41 °C) |
| Boiling Point | >135 °C @ 17 mmHg | Decomposes at atmospheric pressure |
| Density | ~1.25 g/cm³ | Estimated based on nitro-aryl congeners |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |
Reactivity & Stability Profile
The reactivity of 2,3-Dimethyl-6-nitrophenyl isocyanate is governed by the competition between electronic activation and steric hindrance.
Electronic "Push-Pull" Mechanism
The nitro group at C6 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the aromatic ring and the isocyanate nitrogen. This makes the isocyanate carbon more positive (
Hydrolytic Instability
Like all aryl isocyanates, this compound is moisture-sensitive. Upon contact with water, it undergoes a decarboxylative cascade to form the corresponding aniline (2,3-dimethyl-6-nitroaniline), which immediately reacts with remaining isocyanate to form the symmetric urea.
Mechanism:
-
Hydrolysis: R-NCO + H
O [R-NH-COOH] (Carbamic Acid - Unstable) -
Decarboxylation: [R-NH-COOH]
R-NH + CO -
Urea Formation: R-NH
+ R-NCO R-NH-CO-NH-R (1,3-bis(2,3-dimethyl-6-nitrophenyl)urea)
Implication for Storage: The formation of an insoluble urea precipitate is the primary indicator of degradation. Storage under argon at 2–8°C is mandatory.
Visualization of Reactivity Pathways[6][7]
The following diagram illustrates the core reactivity pathways, highlighting the competition between productive synthesis (Carbamate/Urea) and degradation (Symmetric Urea).
Caption: Reaction pathways for 2,3-Dimethyl-6-nitrophenyl isocyanate. Note the irreversible degradation path to Symmetric Urea in the presence of moisture.
Experimental Protocols
Handling & Storage[8]
-
Atmosphere: Strictly anhydrous. Handle in a nitrogen-filled glovebox or using Schlenk techniques.
-
Temperature: Store at 2–8°C. Warm to room temperature before opening to prevent condensation.
-
Vessel: Glass containers with PTFE-lined caps. Avoid metal spatulas if possible (scratching can initiate crystallization or introduce moisture).
Standard Derivatization Protocol (QC Check)
To verify purity before use, convert a small aliquot to the methyl carbamate, which is stable and easily analyzed by HPLC/LC-MS.
Materials:
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) - Optional catalyst
Procedure:
-
Dissolution: Dissolve ~10 mg of the isocyanate in 1 mL of anhydrous DCM.
-
Quenching: Add 0.5 mL of anhydrous MeOH.
-
Reaction: If reaction is slow (due to sterics), add 1 drop of TEA. Shake at RT for 15 minutes.
-
Analysis: Inject the solution into LC-MS. Look for the methyl carbamate peak [M+H]
(MW + 32).-
Note: If a peak at [M+H]
is seen, it indicates the aniline (hydrolysis product). -
Note: If a peak at [M+H]
is seen, it indicates the symmetric urea (degradation).
-
Synthesis of Ureas (General Procedure)
Due to the electron-withdrawing nitro group, reaction with primary amines is rapid and exothermic.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Use anhydrous THF or DCM.
-
Addition: Dissolve the amine (1.0 equiv) in solvent. Cool to 0°C.
-
Isocyanate: Add 2,3-Dimethyl-6-nitrophenyl isocyanate (1.0–1.1 equiv) dropwise as a solution in the same solvent.
-
Monitoring: Monitor by TLC (disappearance of amine) or IR (disappearance of N=C=O stretch at ~2270 cm
). -
Workup: Evaporate solvent. Recrystallize from Ethanol/Heptane if necessary.
Safety & Toxicology
Hazard Classification:
-
Acute Toxicity: Harmful by inhalation and ingestion.
-
Sensitization: Respiratory and skin sensitizer.[2][3] Can cause asthma-like symptoms.[4][2][3][5][6]
-
Irritant: Causes skin, eye, and respiratory tract irritation.[3]
Specific Concerns:
-
Lachrymator: Isocyanates are potent lachrymators. Use only in a functioning fume hood.
-
Nitro-Toxicity: Nitroaromatics can cause methemoglobinemia upon prolonged exposure or ingestion.
Spill Management: Do not wipe up with water. Cover with a mixture of wet sand and a neutralizing solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent). Allow to react for 30 minutes before disposal.
References
-
Sigma-Aldrich. 2-Nitrophenyl isocyanate Product Sheet. (Provides comparative physicochemical data for the 2-nitro analog). Link
-
PubChem. 2,3-Dimethyl-6-nitrophenol Compound Summary. (Source for structural data of the phenol precursor).[7] Link
-
ChemicalBook. 2,3-Dimethyl-6-nitrophenyl isocyanate (CAS 302912-25-0) Entry. (Confirms commercial availability and CAS identity). Link
-
National Institutes of Health (NIH). Quantification of isocyanates and amines in polyurethane foams. (Methodology for isocyanate analysis and urea formation). Link
Sources
- 1. 302912-25-0 CAS MSDS (2 3-DIMETHYL-6-NITROPHENYL ISOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. gaco.com [gaco.com]
- 3. specialty-products.com [specialty-products.com]
- 4. fishersci.com [fishersci.com]
- 5. polyconsprayfoam.com [polyconsprayfoam.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Nitrophenyl isocyanate | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
